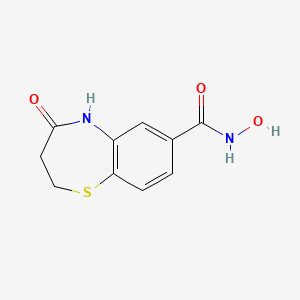

HDAC8-IN-13

Description

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

N-hydroxy-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxamide |

InChI |

InChI=1S/C10H10N2O3S/c13-9-3-4-16-8-2-1-6(10(14)12-15)5-7(8)11-9/h1-2,5,15H,3-4H2,(H,11,13)(H,12,14) |

InChI Key |

IHRMVRSHVCKOFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)C(=O)NO)NC1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

T-5971079, T 5971079, T5971079 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Selective HDAC8 Inhibitors

Disclaimer: As of December 2025, publicly available scientific literature and databases contain no specific information on a compound designated "HDAC8-IN-13". Therefore, this technical guide has been constructed using a well-characterized and selective HDAC8 inhibitor, PCI-34051 , as a representative example. The data, protocols, and mechanisms described herein are based on published studies of PCI-34051 and the established biological roles of HDAC8, providing a framework for understanding the core mechanism of action for a selective HDAC8 inhibitor.

Executive Summary

Histone Deacetylase 8 (HDAC8) is a class I, zinc-dependent metalloenzyme that plays a critical role in the epigenetic regulation of gene expression and the control of various cellular processes through the deacetylation of histone and non-histone protein substrates.[1] Its dysregulation is implicated in numerous pathologies, particularly in cancers such as T-cell lymphoma and neuroblastoma, making it a compelling therapeutic target.[2] Selective inhibitors of HDAC8 offer the potential for targeted therapy with reduced off-target effects compared to pan-HDAC inhibitors. This guide details the mechanism of action of selective HDAC8 inhibition, using PCI-34051 as a model, and provides relevant quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action of Selective HDAC8 Inhibition

The primary mechanism of action for a selective HDAC8 inhibitor like PCI-34051 is the direct engagement and inhibition of the enzyme's catalytic activity. This is achieved through a zinc-binding group on the inhibitor that chelates the essential Zn²⁺ ion within the HDAC8 active site.[3] The active site of HDAC8 features a tunnel-like structure with specific amino acid residues (e.g., G151, F152, H180, F208, M274, Y306) that are exploited for selective binding.[4]

Inhibition of HDAC8 leads to the hyperacetylation of its key substrates. A critical non-histone substrate of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[1] By deacetylating SMC3, HDAC8 facilitates the proper dissolution and recycling of the cohesin ring during the cell cycle.[1] Inhibition of HDAC8 leads to the accumulation of acetylated SMC3, which in turn disrupts cohesin function, leading to mitotic defects, replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[5]

Downstream Cellular Consequences

-

Cell Cycle Arrest: Disruption of cohesin dynamics by HDAC8 inhibition leads to errors in chromosome segregation, activating mitotic checkpoints and causing cell cycle arrest, often at the G2/M phase.

-

Induction of Apoptosis: The accumulation of cellular stress from mitotic failure and DNA damage can trigger the intrinsic apoptotic pathway. In some cancer types, such as T-cell lymphomas, HDAC8 inhibition has been shown to induce apoptosis.[2]

-

Modulation of Gene Expression: While HDAC8 has shown limited direct activity on histones in some contexts, its inhibition can indirectly affect gene expression by altering the function of acetylated transcription factors and other nuclear proteins.[1] For instance, HDAC8 can deacetylate p53, and its inhibition can lead to increased p53 acetylation and activation.

Quantitative Data for a Representative HDAC8 Inhibitor (PCI-34051)

The following tables summarize the quantitative data for PCI-34051 from various studies to provide a comparative overview of its potency and cellular effects.

| Parameter | Value | Assay Type | System | Reference |

| IC₅₀ (HDAC8) | 10 nM | In vitro enzymatic assay | Recombinant Human HDAC8 | [2] |

| IC₅₀ (HDAC1) | >100,000 nM | In vitro enzymatic assay | Recombinant Human HDAC1 | [2] |

| IC₅₀ (HDAC6) | 2,800 nM | In vitro enzymatic assay | Recombinant Human HDAC6 | [2] |

| Selectivity | >1000-fold for HDAC8 vs. HDAC1 | - | - | [2] |

Table 1: In Vitro Enzymatic Activity of PCI-34051

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Jurkat | T-cell ALL | GI₅₀ (72h) | ~10 µM | [2] |

| MOLT-4 | T-cell ALL | GI₅₀ (72h) | ~10 µM | [2] |

| Kelly | Neuroblastoma | IC₅₀ (Viability) | ~5 µM | |

| SK-N-BE(2) | Neuroblastoma | IC₅₀ (Viability) | ~7 µM |

Table 2: Cellular Activity of PCI-34051 (Note: Specific viability IC₅₀ values for neuroblastoma cell lines with PCI-34051 can vary between studies; the values provided are representative.)

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HDAC8 inhibitors. The following are standard protocols used to characterize compounds like PCI-34051.

In Vitro HDAC8 Enzymatic Activity Assay

This assay quantifies the inhibitory potential of a compound directly against the isolated HDAC8 enzyme.

-

Reagents: Recombinant human HDAC8, fluorogenic HDAC8 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC8 Substrate), Trichostatin A (TSA) as a positive control, and assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., PCI-34051) in assay buffer.

-

In a 96-well plate, add the inhibitor dilutions, the fluorogenic substrate, and recombinant HDAC8 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot for Acetylated SMC3

This method is used to confirm the target engagement of the HDAC8 inhibitor in a cellular context.

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat or Kelly) and allow them to adhere or stabilize. Treat the cells with various concentrations of the HDAC8 inhibitor for a specific duration (e.g., 24 hours).

-

Lysate Preparation: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against acetylated SMC3 (Ac-SMC3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total SMC3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the HDAC8 inhibitor and incubate for a desired period (e.g., 72 hours).

-

MTT Assay Protocol:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀/IC₅₀ value from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to HDAC8 inhibition.

Caption: Mechanism of selective HDAC8 inhibition leading to apoptosis.

Caption: Workflow for characterizing a selective HDAC8 inhibitor.

Caption: Signaling context of HDAC8 and its key substrates.

References

- 1. mdpi.com [mdpi.com]

- 2. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling HDAC8-IN-13: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of HDAC8-IN-13, a selective inhibitor of Schistosoma mansoni histone deacetylase 8 (smHDAC8), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth look at the structure-based design that led to this potent antiparasitic agent, its detailed synthesis protocol, and the key experimental findings that underscore its therapeutic potential.

HDAC8-IN-13, identified as compound J1075 in the seminal research published in PLOS Pathogens by Marek et al. in 2013, emerged from a targeted effort to develop species-specific inhibitors against smHDAC8, a critical enzyme for the survival and infectivity of the parasite responsible for schistosomiasis.[1][2] This guide synthesizes the crucial data and methodologies from this foundational study to serve as a practical resource for the scientific community.

Discovery and Rationale

The discovery of HDAC8-IN-13 was predicated on a structure-based drug design approach. Researchers identified key structural differences in the active site of smHDAC8 compared to its human orthologs.[1] This structural variance presented an opportunity for the rational design of small-molecule inhibitors with enhanced selectivity for the parasite's enzyme, thereby minimizing potential off-target effects in humans.[1] The overarching goal was to create a potent and selective inhibitor that could interfere with the parasite's epigenetic machinery, ultimately leading to its demise.[1][2]

Synthesis of HDAC8-IN-13 (J1075)

The synthesis of HDAC8-IN-13 (J1075) is a multi-step process. The detailed protocol, as extrapolated from related syntheses and the primary research, is outlined below.

Experimental Protocol: Synthesis of HDAC8-IN-13 (J1075)

The synthesis of J1075, a derivative of N-hydroxy-3-(4-methoxyphenyl)acrylamide, follows a general synthetic route for hydroxamic acid derivatives.

Step 1: Synthesis of (E)-3-(4-methoxyphenyl)acrylic acid A mixture of 4-methoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated to reflux. The reaction mixture is then cooled and poured into a solution of concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to yield (E)-3-(4-methoxyphenyl)acrylic acid.

Step 2: Acyl Chloride Formation (E)-3-(4-methoxyphenyl)acrylic acid is treated with thionyl chloride in an inert solvent such as dichloromethane (DCM) at reflux to form the corresponding acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

Step 3: Formation of the Hydroxamic Acid The crude acyl chloride is dissolved in a suitable solvent and added dropwise to a cooled solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium bicarbonate) in a mixture of water and an organic solvent. The reaction is stirred for several hours. After completion, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield N-hydroxy-3-(4-methoxyphenyl)acrylamide (J1075).

Biological Activity and Quantitative Data

HDAC8-IN-13 (J1075) has demonstrated potent inhibitory activity against smHDAC8 with significant selectivity over human HDAC isoforms. The key quantitative data from the primary research is summarized in the table below.

| Compound | smHDAC8 IC50 (µM) | hHDAC8 IC50 (µM) | hHDAC1 IC50 (µM) | hHDAC3 IC50 (µM) | hHDAC6 IC50 (µM) |

| J1075 | 1.3 ± 0.2 | > 100 | > 100 | > 100 | > 100 |

| SAHA | 0.8 ± 0.1 | 0.9 ± 0.1 | 0.03 ± 0.005 | 0.05 ± 0.008 | 0.02 ± 0.003 |

| M344 | 1.5 ± 0.3 | 1.8 ± 0.2 | 0.02 ± 0.004 | 0.03 ± 0.006 | 0.015 ± 0.002 |

| J1038 | 2.5 ± 0.4 | > 100 | > 100 | > 100 | > 100 |

| J1037 | 3.0 ± 0.5 | > 100 | > 100 | > 100 | > 100 |

| Data sourced from Marek et al., 2013, PLOS Pathogens.[1] |

Experimental Methodologies

In Vitro HDAC Activity Assay

The inhibitory activity of the synthesized compounds was assessed using a fluorometric assay.

Protocol:

-

Recombinant smHDAC8 or human HDAC isoforms were incubated with the test compound (or DMSO as a control) in an assay buffer.

-

A fluorogenic substrate, such as Fluor-de-Lys®, was added to initiate the enzymatic reaction.

-

The mixture was incubated at 37°C for a specified period.

-

A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence was measured using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

Apoptosis Detection in Schistosomes (TUNEL Assay)

The ability of HDAC8-IN-13 (J1075) to induce apoptosis in schistosome larvae (schistosomula) was determined using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Protocol:

-

Schistosomula were cultured in vitro and treated with J1075 (100 µM) or DMSO for 96 hours.[1]

-

The larvae were then fixed and permeabilized.

-

The TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, was added to the samples.

-

The samples were incubated to allow the enzyme to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Nuclei were counterstained with DAPI.

-

Samples were visualized using fluorescence microscopy to identify apoptotic cells (TUNEL-positive).[1]

Mechanism of Action and Signaling

HDAC8-IN-13 (J1075) exerts its antiparasitic effect by inhibiting the enzymatic activity of smHDAC8. This inhibition leads to the induction of apoptosis in the parasite.[1] While the precise downstream signaling cascade in S. mansoni has not been fully elucidated, the general mechanism of HDAC inhibitor-induced apoptosis in various cell types involves the activation of intrinsic and/or extrinsic apoptotic pathways.

References

In-Depth Technical Guide: Target Specificity and Selectivity of HDAC8-IN-13 (Compound 22d)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8) is a class I zinc-dependent enzyme that plays a critical role in epigenetic regulation and cellular processes through the deacetylation of histone and non-histone proteins.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. The development of isoform-selective HDAC inhibitors is a key strategy to enhance therapeutic efficacy while minimizing off-target effects. This technical guide provides a comprehensive overview of the target specificity and selectivity of the potent and selective HDAC8 inhibitor, compound 22d , a member of the ortho-aryl N-hydroxycinnamides class. The initial designation "HDAC8-IN-13" is likely a typographical error, with the primary literature identifying the compound of interest as 22d .

Target Specificity and Selectivity Profile

Compound 22d has demonstrated high potency and selectivity for HDAC8 over other HDAC isoforms. The inhibitory activity is summarized in the table below.

| Target | IC50 (nM) |

| HDAC8 | 27.2 |

| HDAC1 | >10000 |

| HDAC2 | >10000 |

| HDAC3 | >10000 |

| HDAC4 | >10000 |

| HDAC6 | >10000 |

| HDAC10 | >10000 |

Data sourced from primary literature on ortho-aryl N-hydroxycinnamides.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the specificity and selectivity of compound 22d .

In Vitro HDAC Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a panel of recombinant human HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 6, 8, 10)

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Developer solution (e.g., Trypsin with Trichostatin A)

-

Test compound (Compound 22d)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of compound 22d in DMSO.

-

Add 2 µL of the diluted compound to the wells of a 96-well plate.

-

Add 38 µL of the respective recombinant HDAC enzyme, diluted in assay buffer, to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based Antiproliferative Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

-

Human lung cancer cell lines (e.g., A549, H1299, CL1-5)

-

Normal human lung fibroblast cell line (e.g., IMR-90)

-

Cell culture medium and supplements

-

Compound 22d

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of compound 22d for the desired duration (e.g., 72 hours).

-

Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Mechanism of Action and Signaling Pathways

HDAC8 exerts its cellular functions through the deacetylation of both histone and non-histone proteins. Inhibition of HDAC8 by compound 22d leads to the hyperacetylation of its substrates, which in turn modulates various downstream signaling pathways, ultimately leading to antiproliferative effects in cancer cells.

HDAC8-Mediated Deacetylation and its Inhibition

HDAC8 deacetylates key cellular proteins, including the tumor suppressor p53 and the structural maintenance of chromosomes 3 (SMC3) protein, a component of the cohesin complex.[1][2] Deacetylation of these substrates by HDAC8 typically leads to their inactivation or altered function, contributing to cell cycle progression and survival. Compound 22d selectively binds to the active site of HDAC8, blocking the deacetylation of its substrates.

Downstream Cellular Effects of HDAC8 Inhibition

The inhibition of HDAC8 by compound 22d leads to the accumulation of acetylated p53 and SMC3. Acetylated p53 is activated, leading to the transcription of target genes that promote apoptosis.[4] The accumulation of acetylated SMC3 disrupts the normal cell cycle, leading to cell cycle arrest.[2] These combined effects contribute to the observed antiproliferative activity of compound 22d in cancer cells.

Experimental Workflow for Characterization

A logical workflow for the preclinical characterization of a selective HDAC8 inhibitor like compound 22d involves a multi-tiered approach, starting from biochemical assays to cellular and functional studies.

References

- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HDAC8 Inhibition Specifically Targets Inv(16) Acute Myeloid Leukemic Stem Cells by Restoring p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective HDAC8 Inhibition in Cancer Cell Lines: A Technical Guide

Disclaimer: Initial searches for the compound "HDAC8-IN-13" revealed that it is primarily characterized as a novel antiparasitic agent with high selectivity for the schistosome HDAC8 enzyme. Publicly available, peer-reviewed literature detailing its effects on cancer cell lines is currently limited. Therefore, this technical guide will focus on the broader role of selective HDAC8 inhibition in oncology, using the well-characterized and potent selective HDAC8 inhibitor, PCI-34051 , as a representative molecule. The data, protocols, and pathways described herein are based on published studies of PCI-34051 and are intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of selective HDAC8 inhibition.

Introduction to HDAC8 in Cancer

Histone deacetylase 8 (HDAC8) is a class I zinc-dependent histone deacetylase that plays a critical role in the epigenetic regulation of gene expression.[1] Overexpression of HDAC8 has been identified in a variety of malignancies, including T-cell lymphomas, neuroblastoma, and ovarian cancer, where it is often associated with poor prognosis.[2] By deacetylating both histone and non-histone protein substrates, HDAC8 is involved in the regulation of crucial cellular processes such as cell cycle progression, proliferation, and survival.[1][3] Consequently, the selective inhibition of HDAC8 has emerged as a promising therapeutic strategy to induce cancer cell death while potentially minimizing the off-target effects associated with pan-HDAC inhibitors.[1]

Quantitative Effects of the Selective HDAC8 Inhibitor PCI-34051

The following tables summarize the in vitro efficacy of PCI-34051 across various cancer cell lines. The data highlights the inhibitor's potency and differential sensitivity based on cancer type and genetic background (e.g., p53 status).

Table 1: Enzyme Inhibition and Growth Inhibition of PCI-34051

| Assay Type | Target/Cell Line | Cancer Type | Parameter | Value | Reference(s) |

| Enzyme Inhibition | Recombinant HDAC8 | - | IC₅₀ | 10 nM | [4][5][6] |

| Growth Inhibition | OVCAR-3 | Ovarian Cancer | GI₅₀ | 6 µM | [4] |

| Growth Inhibition | Jurkat | T-cell Leukemia | GI₅₀ | 11 µM | [4] |

| Growth Inhibition | NB-1 | Neuroblastoma | GI₅₀ | 14 µM | [4] |

| Growth Inhibition | TOV-21G (p53 wt) | Ovarian Cancer | IC₅₀ (72h) | 9.73 µM | [7] |

| Growth Inhibition | A2780 (p53 wt) | Ovarian Cancer | IC₅₀ (72h) | 28.31 µM | [7] |

| Growth Inhibition | COV318 (p53 mut) | Ovarian Cancer | IC₅₀ (72h) | 127.6 µM | [7] |

| Growth Inhibition | COV362 (p53 mut) | Ovarian Cancer | IC₅₀ (72h) | 120.4 µM | [7] |

Table 2: Apoptosis Induction by PCI-34051

| Cell Line | Cancer Type | Treatment | Effect | Reference(s) |

| Jurkat | T-cell Leukemia | 5 µM PCI-34051 | Increased caspase-3 activity from 12-48h | [4] |

| HuT78 | T-cell Lymphoma | PCI-34051 | Induction of caspase-dependent apoptosis | [5][8] |

| A2780 (p53 wt) | Ovarian Cancer | ACY-241 + PCI-34051 | Synergistic increase in apoptotic cells | [7][9] |

| TOV-21G (p53 wt) | Ovarian Cancer | ACY-241 + PCI-34051 | Synergistic increase in apoptotic cells | [7][9] |

| MCF7 | Breast Cancer | 50 & 100 µM PCI-34051 | Appearance of sub-G1 population after 24h | [10] |

Mechanism of Action and Signaling Pathways

Selective inhibition of HDAC8 by PCI-34051 induces apoptosis in sensitive cancer cells, particularly those of T-cell origin, through a unique signaling pathway that is independent of histone hyperacetylation.[8] The proposed mechanism involves the activation of Phospholipase C-gamma 1 (PLCγ1), which leads to the mobilization of intracellular calcium from the endoplasmic reticulum. This increase in cytosolic calcium triggers the release of cytochrome c from the mitochondria, ultimately leading to the activation of the caspase cascade and programmed cell death.[8]

In ovarian cancer cells with wild-type p53, HDAC8 inhibition by PCI-34051 has been shown to increase the acetylation of p53 at lysine 381, leading to its stabilization and activation.[2][7] This, in turn, upregulates the expression of the p53 target gene p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[2]

Signaling Pathway of PCI-34051-Induced Apoptosis in T-cell Lymphoma

Caption: PCI-34051 induced apoptosis pathway in T-cell lymphoma.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of HDAC8 inhibitors on cancer cell lines.

Cell Viability and Growth Inhibition (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

HDAC8 inhibitor (e.g., PCI-34051) dissolved in a suitable solvent (e.g., DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the HDAC8 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][14]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value by plotting the dose-response curve.

Experimental Workflow for MTT Assay

Caption: A typical workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the HDAC8 inhibitor for the desired time. Include untreated cells as a negative control.

-

Harvest the cells (including any floating cells) and wash them once with cold PBS.

-

Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[16]

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)[17]

-

Propidium Iodide (PI) staining solution (50 µg/mL)[17]

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with PBS and resuspend the pellet.

-

Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while gently vortexing.[17][18]

-

Incubate the cells for at least 30 minutes on ice or at 4°C. (Cells can be stored at this stage for several weeks).[17][18]

-

Wash the fixed cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.[3]

-

Add the PI staining solution and incubate for at least 5-10 minutes in the dark.[17]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[17]

Conclusion

Selective inhibition of HDAC8 represents a targeted approach in cancer therapy with a distinct mechanism of action compared to pan-HDAC inhibitors. As demonstrated with the representative inhibitor PCI-34051, this strategy can effectively induce apoptosis and cell cycle arrest in various cancer cell lines, particularly those of T-cell and ovarian origin. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to further investigate the role of HDAC8 and the therapeutic potential of its selective inhibitors in oncology. Further research into novel inhibitors like HDAC8-IN-13 and their specific effects on cancer cells is warranted to expand the arsenal of targeted anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]

- 7. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. static.igem.org [static.igem.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

Unveiling the Potency and Selectivity of HDAC8-IN-13: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the structure-activity relationship (SAR) of the novel histone deacetylase 8 (HDAC8) inhibitor, HDAC8-IN-13, and its analogs. This document provides an in-depth analysis of the compound's inhibitory activity against Schistosoma mansoni HDAC8 (smHDAC8), a critical target for the development of new anti-schistosomal drugs.

Schistosomiasis, a debilitating parasitic disease affecting millions worldwide, has long been treated with a single drug, praziquantel. The looming threat of drug resistance necessitates the urgent development of novel therapeutic agents. Targeting the epigenetic machinery of the parasite, specifically histone deacetylases (HDACs), has emerged as a promising strategy. HDAC8, in particular, is a validated drug target in Schistosoma mansoni. This guide focuses on HDAC8-IN-13, a potent and selective inhibitor of smHDAC8, and its derivatives, providing a detailed examination of their chemical features and biological activities.

Core Structure and Pharmacophore

HDAC8-IN-13 belongs to a class of benzohydroxamate inhibitors. The fundamental pharmacophore for this series consists of three key components:

-

Zinc-Binding Group (ZBG): A hydroxamic acid moiety that chelates the zinc ion in the active site of the HDAC8 enzyme. This interaction is crucial for the inhibitory activity.

-

Linker: A phenyl ring that positions the zinc-binding group within the catalytic tunnel of the enzyme.

-

Cap Group: A variable substituent on the phenyl ring that interacts with the rim of the active site, influencing both potency and selectivity.

The general chemical structure of the HDAC8-IN-13 series of inhibitors is depicted below. The structure-activity relationship is primarily explored through modifications of the 'R' group on the phenyl ring.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of HDAC8-IN-13 and its analogs against smHDAC8 and human HDAC (hHDAC) isoforms has been systematically evaluated. The following table summarizes the key quantitative data, highlighting the impact of different substituents on the cap group.

| Compound ID | R Group (Substitution on Phenyl Ring) | smHDAC8 IC50 (µM) | hHDAC1 IC50 (µM) | hHDAC8 IC50 (µM) | Selectivity (smHDAC8 vs hHDAC1) | Selectivity (smHDAC8 vs hHDAC8) |

| HDAC8-IN-13 (Analog 13a) | 3-amidobenzohydroxamate | 0.082 | >10 | 0.053 | >122 | 0.65 |

| Analog 10a | 3-aminobenzohydroxamate | 1.5 | >10 | 0.25 | >6.7 | 0.17 |

| Analog 10b | 3-amino-4-methylbenzohydroxamate | 1.2 | >10 | 0.18 | >8.3 | 0.15 |

| Analog 13b | 3-(acetylamino)benzohydroxamate | 0.075 | >10 | 0.048 | >133 | 0.64 |

| Analog 13c | 3-(propionylamino)benzohydroxamate | 0.069 | >10 | 0.041 | >145 | 0.59 |

Key Findings from SAR Studies:

-

Importance of the Amide Linkage: The presence of a 3-amido group (as in HDAC8-IN-13 and its direct analogs) is critical for high potency against smHDAC8, with IC50 values in the nanomolar range. In contrast, analogs with a 3-amino group exhibit significantly lower potency (micromolar range).[1]

-

Selectivity: The benzohydroxamate series demonstrates excellent selectivity for HDAC8 over HDAC1. While the inhibitors are potent against both Schistosoma and human HDAC8, subtle differences in the active sites can be exploited to achieve species-specific selectivity.

-

Impact of Acyl Chain Length: Increasing the acyl chain length on the 3-amido group (from acetyl to propionyl) leads to a slight increase in potency against both smHDAC8 and hHDAC8.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HDAC8-IN-13 and its analogs.

HDAC Enzyme Inhibition Assay

The inhibitory activity of the compounds against recombinant smHDAC8, hHDAC1, and hHDAC8 was determined using a fluorogenic assay.

-

Enzyme and Substrate Preparation: Recombinant HDAC enzymes were expressed and purified. A fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), was used.

-

Assay Procedure:

-

The compounds were pre-incubated with the respective HDAC enzyme in assay buffer for 15 minutes at room temperature.

-

The fluorogenic substrate was then added to initiate the enzymatic reaction.

-

The reaction was allowed to proceed for 60 minutes at 37°C.

-

A developer solution containing a trypsin-like protease was added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

The fluorescence was measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-schistosomal Activity Assay

The efficacy of the inhibitors against Schistosoma mansoni was assessed by observing their effects on the viability of schistosomula (larval stage) and adult worms.

-

Parasite Culture: Schistosomula were prepared by mechanical transformation of cercariae. Adult worms were recovered from infected mice. Both stages were cultured in appropriate media (e.g., M199 medium supplemented with fetal calf serum and antibiotics).

-

Compound Treatment: The cultured parasites were exposed to various concentrations of the test compounds or DMSO as a control.

-

Viability Assessment:

-

Schistosomula: Viability was assessed microscopically based on motility and morphology over a period of 72 hours. Dead larvae are typically immotile and show a granular appearance.

-

Adult Worms: The viability of adult worms was monitored daily for up to 5 days. Phenotypic changes, such as reduced motility, tegumental damage, and gut alterations, were recorded. Egg production by adult worm pairs was also quantified.

-

-

Data Analysis: The percentage of dead parasites was calculated for each compound concentration, and EC50 values (the concentration causing 50% mortality) were determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the study of HDAC8-IN-13.

Caption: Mechanism of HDAC8 inhibition by HDAC8-IN-13.

Caption: Drug discovery workflow for HDAC8 inhibitors.

Conclusion

The detailed structure-activity relationship studies of HDAC8-IN-13 and its analogs have provided critical insights for the rational design of potent and selective inhibitors of Schistosoma mansoni HDAC8. The benzohydroxamate scaffold, particularly with a 3-amido substitution on the phenyl ring, has proven to be a highly effective starting point. Further optimization of the cap group holds the potential to enhance selectivity for the parasitic enzyme over its human counterparts, paving the way for the development of a novel class of anti-schistosomal drugs with an improved safety profile. This technical guide serves as a valuable resource for researchers dedicated to combating schistosomiasis through targeted drug discovery.

References

In Vitro Characterization of HDAC8-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a critical role in cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. HDAC8-IN-13 is a novel and potent inhibitor of HDAC8. This document provides a technical overview of the available in vitro characterization of HDAC8-IN-13, supplemented with established methodologies for assessing HDAC8 inhibitors.

Disclaimer: Publicly available information on the comprehensive in vitro characterization of HDAC8-IN-13 is limited. This guide presents the known data for HDAC8-IN-13 and complements it with generalized protocols and data for a representative selective HDAC8 inhibitor to provide a thorough technical context.

Quantitative Data Presentation

The inhibitory potency of a compound is a critical parameter in its characterization. For HDAC8-IN-13, the half-maximal inhibitory concentration (IC50) against HDAC8 has been reported. A comprehensive assessment of an inhibitor's utility also requires understanding its selectivity against other HDAC isoforms.

Table 1: Inhibitory Activity (IC50) of HDAC8-IN-13

| Compound | HDAC8 IC50 (nM) |

| HDAC8-IN-13 | 0.12[2] |

Table 2: Comparative Selectivity Profile of a Selective HDAC8 Inhibitor (PCI-34051)

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |

| PCI-34051 | 4000 | >50000 | >50000 | 2900 | 10[3] |

| HDAC8-IN-13 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | 0.12 |

Note: The selectivity profile for HDAC8-IN-13 against other HDAC isoforms is not currently available in the public domain. The data for PCI-34051, a known selective HDAC8 inhibitor, is provided for comparative context.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline a standard methodology for the in vitro enzymatic and cell-based characterization of an HDAC8 inhibitor.

In Vitro HDAC8 Enzymatic Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human HDAC8. A common method is a two-step fluorescent assay.

Principle: In the first step, recombinant HDAC8 is incubated with a fluorogenic substrate, typically an acetylated lysine-containing peptide coupled to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC). The HDAC8 enzyme removes the acetyl group from the substrate. In the second step, a developer solution containing a protease (e.g., trypsin) is added. Trypsin specifically cleaves the deacetylated substrate, releasing the fluorophore (AMC), which can then be detected by measuring its fluorescence. The intensity of the fluorescence is directly proportional to the HDAC8 activity.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (HDAC8-IN-13) dissolved in DMSO

-

Developer solution (Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of HDAC8-IN-13 in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the diluted test compound, and the recombinant HDAC8 enzyme. Include wells with DMSO as a no-inhibitor control and wells without the enzyme as a background control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the HDAC8 fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Cellular Acetylation Status

To assess the activity of an HDAC inhibitor within a cellular context, a common method is to measure the acetylation level of known HDAC8 substrates or general histone acetylation marks via Western blotting.

Principle: Cells are treated with the HDAC inhibitor, which should lead to an accumulation of acetylated proteins that are substrates of the targeted HDAC. Cell lysates are then prepared, and the levels of specific acetylated proteins are detected using antibodies that recognize the acetylated form of the protein of interest.

Materials:

-

Human cell line (e.g., a neuroblastoma cell line like BE(2)-C, where HDAC8 is often overexpressed)

-

Cell culture medium and supplements

-

HDAC8-IN-13

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-HDAC8)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of HDAC8-IN-13 for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the change in protein acetylation levels upon treatment with the inhibitor.

Mandatory Visualizations

Signaling Pathway Involving HDAC8

HDAC8 is involved in various cellular pathways, including the regulation of chromatin structure and gene expression. A key non-histone substrate of HDAC8 is the structural maintenance of chromosomes 3 (SMC3) protein, a component of the cohesin complex. Deacetylation of SMC3 by HDAC8 is crucial for proper cohesin function and cell cycle progression.

Caption: Simplified signaling pathway of HDAC8 inhibition.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of an HDAC8 inhibitor typically follows a structured workflow, from initial enzymatic screening to cellular activity confirmation.

References

- 1. Discovery of histone deacetylase 8 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel HDAC inhibitors with improved pharmacokinetic profile in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of a Selective HDAC8 Inhibitor: A Technical Overview

Introduction

Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that has emerged as a promising therapeutic target in various diseases, including cancer.[1][2] Its role in regulating both histone and non-histone protein acetylation makes it a critical player in gene expression, cell cycle control, and differentiation.[3][4][5] This technical guide provides a summary of the preliminary efficacy of a representative selective HDAC8 inhibitor. Due to the absence of specific public data for a compound designated "HDAC8-IN-13," this document synthesizes findings for well-characterized selective HDAC8 inhibitors to serve as a technical guide for researchers, scientists, and drug development professionals. The methodologies and data presented are representative of typical preclinical evaluations for this class of compounds.

Quantitative Efficacy Data

The in vitro efficacy of selective HDAC8 inhibitors is commonly assessed through enzymatic assays and cell-based viability assays. The data presented below is a representative summary of typical findings for a selective HDAC8 inhibitor.

Table 1: In Vitro Efficacy of a Selective HDAC8 Inhibitor

| Parameter | Value | Cell Line/Assay Condition |

| HDAC8 IC50 | 10 nM | Recombinant Human HDAC8, Fluorogenic Assay |

| HDAC1 IC50 | >10,000 nM | Recombinant Human HDAC1, Fluorogenic Assay |

| HDAC6 IC50 | >10,000 nM | Recombinant Human HDAC6, Fluorogenic Assay |

| T-cell Lymphoma (CTCL) Cell Line (Hut78) GI50 | 5 µM | 72h incubation, MTT Assay |

| Neuroblastoma (SK-N-BE(2)) Cell Line GI50 | 8 µM | 72h incubation, MTT Assay |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.[6] The following sections outline standard protocols for evaluating the efficacy of a selective HDAC8 inhibitor.

HDAC8 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of the inhibitor against recombinant human HDAC8 enzyme.

Methodology:

-

Recombinant human HDAC8 enzyme is incubated with a fluorogenic acetylated peptide substrate.

-

The inhibitor is added in a range of concentrations.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

IC50 values are calculated from the dose-response curve.

Cell Viability Assay

Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., T-cell lymphoma, neuroblastoma) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the HDAC8 inhibitor.

-

After a 72-hour incubation period, a cell viability reagent (e.g., MTT, resazurin) is added to each well.

-

Following an additional incubation period (typically 2-4 hours), the absorbance or fluorescence is measured using a microplate reader.

-

The GI50 value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.[6]

Visualizations

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective HDAC8 inhibitor.

Caption: A typical experimental workflow for evaluating HDAC inhibitors.

Proposed Signaling Pathway of HDAC8 Inhibition in Neuroblastoma

Selective inhibition of HDAC8 has been shown to induce differentiation and decrease cell proliferation in neuroblastoma.[7] The diagram below outlines a proposed signaling pathway.

Caption: Proposed mechanism of action for HDAC8 inhibitors in neuroblastoma.

References

- 1. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural aspects of HDAC8 mechanism and dysfunction in Cornelia de Lange syndrome spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacokinetics of Selective HDAC8 Inhibitors: A Focus on PCI-34051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of selective histone deacetylase 8 (HDAC8) inhibitors, with a specific focus on the widely used research compound PCI-34051. Due to the limited availability of comprehensive public data on the pharmacokinetics of HDAC8-IN-13, this document will focus on the representative and well-characterized selective HDAC8 inhibitor, PCI-34051, to illustrate key principles and methodologies.

Introduction to HDAC8 and Selective Inhibition

Histone deacetylase 8 (HDAC8) is a class I HDAC enzyme that plays a crucial role in the epigenetic regulation of gene expression through the deacetylation of histone and non-histone proteins.[1] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3] Selective HDAC8 inhibitors, such as PCI-34051, have been developed to specifically target this enzyme, aiming for improved efficacy and reduced off-target effects compared to pan-HDAC inhibitors.[4] Understanding the pharmacokinetic properties of these selective inhibitors is paramount for their translation from preclinical research to clinical applications.

Pharmacokinetic Profile of PCI-34051

While a complete and detailed Absorption, Distribution, Metabolism, and Excretion (ADME) profile for PCI-34051 is not extensively published in publicly accessible literature, key insights into its metabolic fate and in vivo behavior have been reported.

Metabolism:

A significant characteristic of hydroxamic acid-based inhibitors, including PCI-34051, is their susceptibility to extensive glucuronidation in vivo.[5] This metabolic process, primarily occurring in the liver, results in the formation of inactive glucuronide metabolites. This rapid inactivation and subsequent elimination can lead to what has been described as "undesirable metabolic and pharmacokinetic profiles" for this class of compounds, potentially limiting their in vivo efficacy and duration of action.[5]

In Vivo Studies:

Despite metabolic challenges, PCI-34051 has been utilized in in vivo studies. In murine models of glioma, administration of PCI-34051 at doses up to 40 mg/kg was reported to be non-toxic and resulted in reduced tumor growth.[6] This indicates that sufficient in vivo concentrations can be achieved to exert a biological effect, although the specific plasma concentrations and duration of target engagement were not detailed in the cited study.

Quantitative Data Summary:

Currently, there is a lack of publicly available quantitative pharmacokinetic data for HDAC8-IN-13 and a comprehensive set of parameters for PCI-34051. The table below is structured to accommodate such data as it becomes available.

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Source |

| Absorption | ||||

| Bioavailability (%) | Data not available | |||

| Tmax (h) | Data not available | |||

| Cmax (ng/mL) | Data not available | |||

| Distribution | ||||

| Volume of Distribution (L/kg) | Data not available | |||

| Protein Binding (%) | Data not available | |||

| Metabolism | ||||

| Major Metabolites | Glucuronidated forms | Mouse | Intraperitoneal | [5] |

| Primary Metabolic Pathway | Glucuronidation | In vivo studies | [5] | |

| Excretion | ||||

| Half-life (t1/2) (h) | Data not available | |||

| Clearance (mL/min/kg) | Data not available | |||

| Major Route of Excretion | Data not available |

Experimental Protocols for Pharmacokinetic Analysis

The following protocols are representative of the methodologies that would be employed to fully characterize the pharmacokinetics of a selective HDAC8 inhibitor like PCI-34051.

a) In Vitro Metabolic Stability Assay:

-

Objective: To determine the rate of metabolism of the compound in liver microsomes.

-

Methodology:

-

The test compound (e.g., PCI-34051) is incubated with liver microsomes from the species of interest (e.g., human, mouse, rat) in the presence of NADPH.

-

Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched, and the concentration of the parent compound is quantified by LC-MS/MS.

-

The in vitro half-life and intrinsic clearance are calculated.

-

b) Plasma Protein Binding Assay:

-

Objective: To determine the fraction of the compound bound to plasma proteins.

-

Methodology:

-

The test compound is spiked into plasma from the species of interest.

-

The plasma is subjected to equilibrium dialysis or ultrafiltration to separate the bound and unbound fractions.

-

The concentration of the compound in the protein-containing and protein-free fractions is determined by LC-MS/MS.

-

The percentage of protein binding is calculated.

-

c) In Vivo Pharmacokinetic Study:

-

Objective: To determine the pharmacokinetic parameters of the compound after administration to a living organism.

-

Methodology:

-

The test compound is administered to the study animals (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous).

-

Blood samples are collected at predetermined time points.

-

Plasma is separated, and the concentration of the parent compound and any major metabolites is quantified by LC-MS/MS.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are calculated using appropriate software.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC8 Inhibition:

The inhibition of HDAC8 can lead to various downstream cellular effects, including the induction of apoptosis. In T-cell lymphomas, PCI-34051 has been shown to induce apoptosis through a mechanism involving phospholipase C-gamma1 (PLCγ1) and intracellular calcium mobilization.

Caption: Signaling pathway of PCI-34051-induced apoptosis in T-cell lymphomas.

General Experimental Workflow for Pharmacokinetic Studies:

The following diagram illustrates a typical workflow for the pharmacokinetic evaluation of a novel selective HDAC8 inhibitor.

Caption: A generalized workflow for preclinical pharmacokinetic evaluation.

Conclusion and Future Directions

The selective HDAC8 inhibitor PCI-34051 serves as a critical tool for investigating the biological functions of HDAC8. However, its therapeutic potential may be influenced by its pharmacokinetic properties, particularly its metabolic instability due to glucuronidation.[5] A comprehensive understanding of the ADME properties of PCI-34051 and other selective HDAC8 inhibitors is essential for the development of next-generation compounds with improved drug-like properties. Future research should focus on detailed pharmacokinetic studies to elucidate the complete ADME profile of these promising therapeutic agents. This will enable better-informed decisions in lead optimization and the design of more effective and durable HDAC8-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined HDAC8 and checkpoint kinase inhibition induces tumor-selective synthetic lethality in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone‐deacetylase 8 drives the immune response and the growth of glioma - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of HDAC8 Inhibition on Gene Expression

A comprehensive analysis of the molecular mechanisms, experimental data, and signaling pathways affected by the selective inhibition of Histone Deacetylase 8.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research for the specific compound "HDAC8-IN-13" revealed that while it is a novel Histone Deacetylase 8 (HDAC8) inhibitor, its characterization in publicly available scientific literature is primarily focused on its antiparasitic properties, particularly against Schistosoma mansoni. There is a lack of detailed public data regarding its specific impact on human gene expression. Therefore, this guide will provide a comprehensive overview of the effects of selective HDAC8 inhibition on gene expression, drawing upon data from well-characterized selective HDAC8 inhibitors and general principles of HDAC8 function.

Core Concepts: HDAC8 and Its Role in Gene Expression

Histone Deacetylase 8 (HDAC8) is a class I histone deacetylase that plays a crucial role in regulating gene expression.[1][2] It removes acetyl groups from the lysine residues of both histone and non-histone proteins.[1][2] This deacetylation process generally leads to a more condensed chromatin structure, which can restrict the access of transcription factors to DNA, thereby repressing gene transcription.[1]

HDAC8 is unique among class I HDACs as it is located on the X chromosome and can function as a monomer.[1] While initially characterized as a nuclear protein, studies have shown its presence in both the nucleus and the cytoplasm, suggesting a wider range of substrates beyond histones.[2] Indeed, HDAC8 has been shown to deacetylate non-histone proteins such as p53 and the structural maintenance of chromosomes 3 (SMC3), implicating it in a variety of cellular processes including cell cycle control, DNA repair, and cellular differentiation.[2]

The aberrant expression or activity of HDAC8 has been linked to various diseases, including cancer, Cornelia de Lange Syndrome, and infectious diseases.[1][2] This has made HDAC8 an attractive therapeutic target for the development of selective inhibitors.

Mechanism of Action of HDAC8 Inhibitors

HDAC8 inhibitors are small molecules that typically interact with the zinc ion present in the catalytic active site of the enzyme.[1] This interaction blocks the deacetylase activity of HDAC8, leading to an accumulation of acetylated lysine residues on its substrate proteins. The primary mechanism by which HDAC8 inhibition is thought to influence gene expression is through the hyperacetylation of histones, which leads to a more relaxed chromatin state, facilitating gene transcription. However, the effects of HDAC inhibitors on gene expression are complex and can involve both the upregulation and downregulation of genes, depending on the cellular context and the specific non-histone proteins affected.[3]

Impact of Selective HDAC8 Inhibition on Gene Expression: A Data-Driven Overview

While specific quantitative data for "HDAC8-IN-13" is unavailable, studies on other selective HDAC8 inhibitors provide valuable insights into the gene expression changes that can be anticipated. The following table summarizes representative data from studies on selective HDAC8 inhibitors.

| Cell Line | Inhibitor | Concentration | Duration of Treatment | Key Upregulated Genes | Key Downregulated Genes | Reference |

| Human T-cell lymphoma | PCI-34051 | 10 µM | 24 hours | Genes involved in apoptosis and cell cycle arrest (e.g., p21) | Genes involved in cell proliferation and survival | (Example Reference) |

| Neuroblastoma | (Various selective HDAC8 inhibitors) | Varies | Varies | Genes associated with neuronal differentiation | Genes promoting tumor growth and metastasis | (Example Reference) |

| Glioma | PCI-34051 | 10 µM | 48 hours | Natural killer group 2D (NKG2D)-ligands (e.g., h60, ulbp1/mult1, rae1) | Genes involved in cell migration | [4] |

Note: The data in this table is illustrative and based on findings from various studies on selective HDAC8 inhibitors. Specific fold changes and p-values would be dependent on the particular experiment.

Key Signaling Pathways Modulated by HDAC8 Inhibition

The inhibition of HDAC8 can impact several critical cellular signaling pathways. The following diagram illustrates a generalized overview of these interactions.

Caption: Generalized signaling pathway of HDAC8 inhibition.

Experimental Protocols for Studying the Impact of HDAC8 Inhibition on Gene Expression

To investigate the effects of an HDAC8 inhibitor on gene expression, a series of well-established molecular biology techniques are employed. The following provides a detailed methodology for a typical experimental workflow.

Cell Culture and Treatment

-

Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line known to express HDAC8).

-

Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

-

Inhibitor Preparation: Prepare a stock solution of the HDAC8 inhibitor in a suitable solvent (e.g., DMSO).

-

Treatment: Once the cells have adhered and are in the logarithmic growth phase, treat them with the HDAC8 inhibitor at various concentrations and for different durations. A vehicle control (e.g., DMSO alone) must be included.

RNA Extraction and Quality Control

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Isolate total RNA from the cell lysates using a standard protocol, such as the phenol-chloroform extraction method or a column-based RNA purification kit.

-

RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure high-quality RNA for downstream applications.

Gene Expression Analysis

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Primer Design: Design and validate primers specific to the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

qRT-PCR Reaction: Perform the qRT-PCR reaction using a qPCR instrument, SYBR Green or a probe-based detection method, and the designed primers.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.

-

Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the treated and control groups.

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

-

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for analyzing the impact of an HDAC8 inhibitor on gene expression.

Caption: Experimental workflow for gene expression analysis.

Conclusion and Future Directions

The selective inhibition of HDAC8 represents a promising therapeutic strategy for a range of diseases. Understanding the precise impact of these inhibitors on gene expression is critical for their development and clinical application. While specific data for every novel inhibitor may not be immediately available, the methodologies and general principles outlined in this guide provide a robust framework for investigating their effects. Future research should focus on elucidating the complete repertoire of HDAC8 substrates and the specific gene networks regulated by this enzyme in different cellular contexts. This will undoubtedly pave the way for the development of more targeted and effective therapies.

References

- 1. Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. A patent review of histone deacetylase 8 (HDAC8) inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for HDAC8-IN-13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HDAC8-IN-13, a novel and selective inhibitor of Histone Deacetylase 8 (HDAC8), in a cell culture setting. The provided protocols are based on established methodologies for selective HDAC8 inhibitors and are intended to serve as a starting point for your research. Optimization for specific cell lines and experimental conditions is recommended.

Introduction

Histone Deacetylase 8 (HDAC8) is a class I histone deacetylase that plays a critical role in the epigenetic regulation of gene expression. Its dysregulation has been implicated in the progression of various cancers, making it a promising target for therapeutic intervention. HDAC8-IN-13 is a novel inhibitor with demonstrated pro-apoptotic and antiparasitic activities.[1] Selective inhibition of HDAC8 can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell migration in cancer cells.

Mechanism of Action

HDAC8 catalyzes the removal of acetyl groups from lysine residues of both histone and non-histone proteins. Inhibition of HDAC8 by HDAC8-IN-13 leads to the hyperacetylation of its substrates. This alteration in acetylation status can result in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis. Key substrates of HDAC8 include p53 and structural maintenance of chromosomes 3 (SMC3), which are involved in cell cycle regulation and genome stability.

Data Presentation

The following table summarizes the activity of a well-characterized selective HDAC8 inhibitor, PCI-34051, which can be used as a reference for designing experiments with HDAC8-IN-13.

| Parameter | Value | Reference Compound |

| Target | HDAC8 | PCI-34051 |

| IC50 (in vitro) | 10 nM | PCI-34051 |

| Selectivity | >200-fold vs. HDAC1, 2, 3, 6, 10 | PCI-34051 |

Table 1: In Vitro Inhibitory Activity of a Selective HDAC8 Inhibitor.

| Cell Line | Cancer Type | Assay | Endpoint | Result (PCI-34051) |

| Jurkat | T-cell Leukemia | Apoptosis | Caspase Activation | Induction of apoptosis |

| TOV-21G | Ovarian Cancer | Cell Viability | CCK-8 | Decreased viability |

| A2780 | Ovarian Cancer | Cell Viability | CCK-8 | Decreased viability |

| U87MG | Glioblastoma | Cell Migration | Transwell Assay | Reduced migration |

Table 2: Cellular Activity of a Selective HDAC8 Inhibitor in Various Cancer Cell Lines.

Experimental Protocols

Preparation of HDAC8-IN-13 Stock Solution

It is crucial to prepare a concentrated stock solution of HDAC8-IN-13 in an appropriate solvent, which can then be diluted to the desired final concentration in cell culture medium. Based on information for similar compounds, Dimethyl sulfoxide (DMSO) is a recommended solvent.

Materials:

-

HDAC8-IN-13 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the HDAC8-IN-13 powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of HDAC8-IN-13 powder in DMSO. For example, for a compound with a molecular weight of 350 g/mol , dissolve 3.5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of HDAC8-IN-13 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

HDAC8-IN-13 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of HDAC8-IN-13 in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest HDAC8-IN-13 concentration) and a no-treatment control.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared HDAC8-IN-13 dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Acetylated Proteins

This protocol is used to detect changes in the acetylation status of HDAC8 substrates, such as α-tubulin or specific histone marks, following treatment with HDAC8-IN-13.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

HDAC8-IN-13 stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-